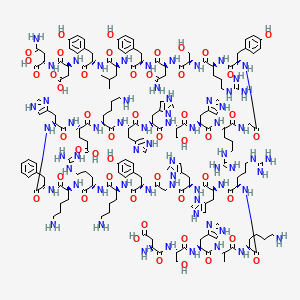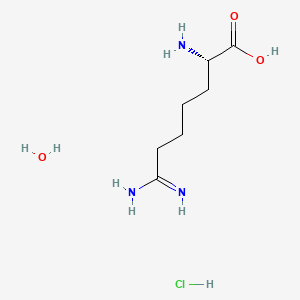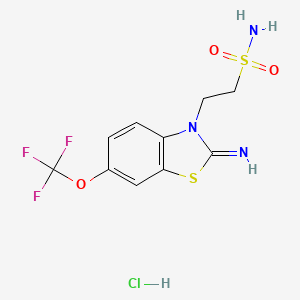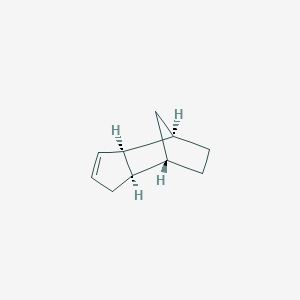
8,9-Dihydrodicyclopentadiene, exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydrodicyclopentadiene, exo- is a chemical compound with the molecular formula C10H14. It is a derivative of dicyclopentadiene, which is a dimer of cyclopentadiene formed through a Diels-Alder reaction. The compound is characterized by its unique tricyclic structure, which includes a six-membered ring fused with two five-membered rings. This structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8,9-Dihydrodicyclopentadiene, exo- can be synthesized through the selective hydrogenation of dicyclopentadiene. The hydrogenation process typically involves the use of catalysts such as palladium or nickel. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation without over-reduction. The process can be carried out in a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 8,9-Dihydrodicyclopentadiene, exo- involves large-scale hydrogenation reactors equipped with efficient catalysts. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The catalysts used in industrial processes are often supported on polymer matrices to enhance their stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Dihydrodicyclopentadiene, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine) in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
8,9-Dihydrodicyclopentadiene, exo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and high-energy fuels
Mécanisme D'action
The mechanism of action of 8,9-Dihydrodicyclopentadiene, exo- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclopentadiene: The parent compound from which 8,9-Dihydrodicyclopentadiene, exo- is derived.
Tetrahydrodicyclopentadiene: A fully hydrogenated derivative of dicyclopentadiene.
Norbornene: A structurally related compound with similar reactivity.
Uniqueness
8,9-Dihydrodicyclopentadiene, exo- is unique due to its specific tricyclic structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
3129-29-1 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
Clé InChI |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
SMILES canonique |
C1CC2CC1C3C2C=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


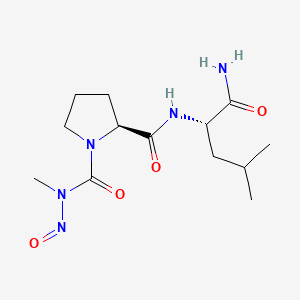
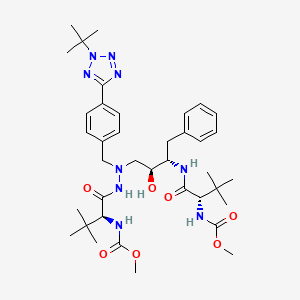

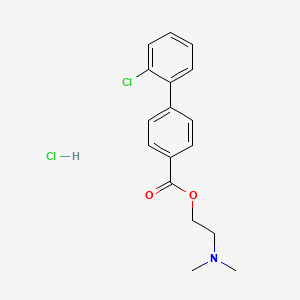
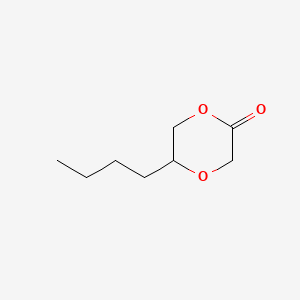


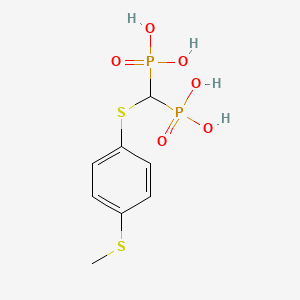
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)

